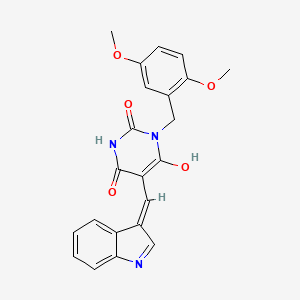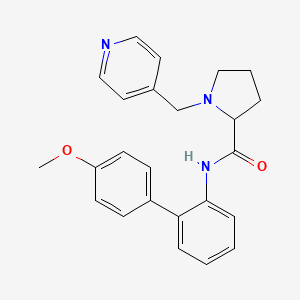![molecular formula C16H22ClNO2 B6103241 4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6103241.png)
4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is found in the central nervous system and plays a crucial role in cognitive function, learning, and memory. DMXB-A has become an important tool in the field of neuroscience research due to its ability to selectively activate α7nAChR without affecting other nicotinic receptors.
作用机制
4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride selectively activates α7nAChR by binding to the receptor's orthosteric site, which is located in the extracellular domain. This binding triggers a conformational change in the receptor that leads to the opening of an ion channel, allowing the influx of calcium ions into the cell. This calcium influx activates various signaling pathways that are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the brain. It increases the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. This compound has been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Furthermore, this compound has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has several advantages for lab experiments. It is a selective agonist of α7nAChR, which allows for the specific activation of this receptor without affecting other nicotinic receptors. It has a high affinity for the receptor, which allows for a low concentration to be used in experiments. This compound has also been shown to be stable and soluble in water. However, this compound has some limitations, including its high cost and limited availability. It also has a short half-life, which requires frequent administration in experiments.
未来方向
For research include investigating the effects of 4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride on different brain regions and cell types, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Furthermore, the development of new α7nAChR agonists with improved pharmacological properties may lead to the discovery of new therapies for cognitive impairment and other brain disorders.
合成方法
4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with propargyl bromide, followed by the reaction of the resulting product with morpholine. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain this compound in its hydrochloride salt form. The synthesis method has been optimized to improve the yield and purity of this compound, making it a reliable tool for research purposes.
科学研究应用
4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively used in neuroscience research to investigate the role of α7nAChR in various physiological and pathological conditions. It has been shown to improve cognitive function, learning, and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. This compound has also been used to study the effects of nicotine on the brain and to develop new therapies for nicotine addiction. Furthermore, this compound has been used to investigate the role of α7nAChR in inflammation, pain, and immune function.
属性
IUPAC Name |
4-[4-(3,4-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDRHQAZSIMVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103173.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)
![1-(2-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6103199.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6103203.png)
![4-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6103221.png)
![4-[6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6103228.png)
![1-benzyl-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B6103236.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6103256.png)
![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)